4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a phenyl group, and a 2,2-dimethylbutanoylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors . In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to modulate specific biochemical pathways . Additionally, it may have industrial applications in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets and distinct chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-4-18(2,3)16(22)19-15-10-12-21(13-11-15)17(23)20-14-8-6-5-7-9-14/h5-9,15H,4,10-13H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAAKWZMGMITLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.